molecular formula C8H17ClNO3P B6192680 rac-(2R,4S)-4-(dimethylphosphoryl)piperidine-2-carboxylic acid hydrochloride, cis CAS No. 2648865-79-4

rac-(2R,4S)-4-(dimethylphosphoryl)piperidine-2-carboxylic acid hydrochloride, cis

Cat. No.: B6192680
CAS No.: 2648865-79-4
M. Wt: 241.7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(2R,4S)-4-(dimethylphosphoryl)piperidine-2-carboxylic acid hydrochloride, cis: is an interesting organic compound belonging to the class of piperidine carboxylic acids. This compound possesses a dimethylphosphoryl group at the 4th position of the piperidine ring, which is linked to a carboxylic acid group at the 2nd position. It's a racemic mixture, meaning it contains equal parts of the enantiomers (2R,4S) and (2S,4R).

Properties

CAS No.

2648865-79-4

Molecular Formula

C8H17ClNO3P

Molecular Weight

241.7

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(2R,4S)-4-(dimethylphosphoryl)piperidine-2-carboxylic acid hydrochloride, cis typically involves multi-step reactions starting from commercially available precursors. A possible synthetic route includes:

  • Step 1: Formation of the piperidine ring.

  • Step 2: Introduction of the carboxylic acid group at the 2nd position.

  • Step 3: Functionalization of the 4th position with a dimethylphosphoryl group. The reactions are usually carried out under controlled conditions using solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.

Industrial Production Methods: Industrially, the production might be optimized to use large-scale reactors ensuring the efficient mixing of reagents and maintaining the reaction temperature. The purification often involves crystallization or chromatography techniques to isolate the desired racemic mixture.

Chemical Reactions Analysis

Types of Reactions: rac-(2R,4S)-4-(dimethylphosphoryl)piperidine-2-carboxylic acid hydrochloride, cis undergoes several types of chemical reactions, including:

  • Oxidation: Can oxidize under strong oxidizing conditions, potentially affecting the piperidine ring.

  • Reduction: The carboxylic acid group can be reduced to an alcohol under appropriate conditions.

  • Substitution: The phosphoryl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

  • Reduction: Lithium aluminum hydride in anhydrous ether.

  • Substitution: Sodium alkoxides or alkyl halides under reflux.

Major Products: The major products depend on the reaction type. For oxidation, it might produce a piperidine dicarboxylic acid derivative; for reduction, a hydroxyl piperidine derivative; and for substitution, various alkyl-substituted derivatives.

Scientific Research Applications

This compound finds significant use in various fields:

  • Chemistry: As a building block for more complex molecules in organic synthesis.

  • Biology: Used to study receptor-ligand interactions due to its unique structure.

  • Medicine: Potentially investigated for its pharmacological properties.

  • Industry: Utilized in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism by which rac-(2R,4S)-4-(dimethylphosphoryl)piperidine-2-carboxylic acid hydrochloride, cis exerts its effects largely depends on its interactions at a molecular level. The dimethylphosphoryl group might target specific enzyme pathways, acting as an inhibitor or modulator. The piperidine ring allows for binding to receptors or active sites on enzymes, influencing biological pathways.

Comparison with Similar Compounds

When compared to similar compounds like (2R,4R)-4-(dimethylphosphoryl)piperidine-2-carboxylic acid hydrochloride , rac-(2R,4S)-4-(dimethylphosphoryl)piperidine-2-carboxylic acid hydrochloride, cis stands out due to its specific enantiomeric mix and the configuration of its functional groups. Other similar compounds include:

  • N-methyl-4-(dimethylphosphoryl)piperidine-2-carboxylic acid.

  • (2R)-4-(dimethylphosphoryl)pyrrolidine-2-carboxylic acid hydrochloride.: These compounds may share similar chemical properties but differ in their specific configurations and functional group placements, leading to distinct reactivity and applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.